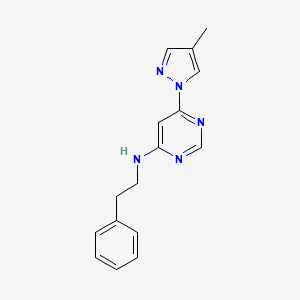
6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine, also known as 6-MMPP, is a synthetic compound derived from pyrimidine and pyrazole. It is widely used in scientific research due to its unique properties, such as its ability to bind to proteins and its low toxicity. 6-MMPP has been used in studies involving cancer, inflammation, and other diseases.
科学的研究の応用
6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine has been used in a variety of scientific research applications. It has been used as an inhibitor of protein-protein interactions, as well as an inhibitor of enzymes involved in cell signaling pathways. It has also been used to study the effects of inflammation and cancer. In addition, 6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine has been used to study the effects of drugs on the body, as well as to study the effects of toxic compounds on the body.
作用機序
6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine binds to proteins and enzymes, which then results in the inhibition of their activity. This inhibition can occur through a variety of mechanisms, such as blocking the active site of the enzyme or binding to the allosteric site of the protein. In addition, 6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine can also bind to other molecules, such as DNA, which can lead to changes in gene expression.
Biochemical and Physiological Effects
6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cell signaling pathways, which can lead to changes in gene expression. In addition, 6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine can also inhibit the activity of proteins involved in inflammation and cancer.
実験室実験の利点と制限
6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively non-toxic and has low toxicity. This makes it a safe compound to use in laboratory experiments. However, 6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine is also relatively expensive, which can limit its use in some experiments.
将来の方向性
The use of 6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine in scientific research is still in its early stages, and there are many potential future directions. One potential direction is the use of 6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine in the development of new drugs. 6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine could be used to study the effects of drugs on the body, as well as to study the effects of toxic compounds on the body. In addition, 6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine could be used to study the effects of inflammation and cancer. Finally, 6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine could be used to study the effects of environmental pollutants on the body.
合成法
6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine is synthesized by a reaction between pyrimidine and pyrazole. This reaction involves the formation of a carbon-carbon bond between the two molecules. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is a white crystalline powder.
特性
IUPAC Name |
6-(4-methylpyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-13-10-20-21(11-13)16-9-15(18-12-19-16)17-8-7-14-5-3-2-4-6-14/h2-6,9-12H,7-8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSGKVGOTSFDFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-methoxyphenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443440.png)
![8-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443441.png)
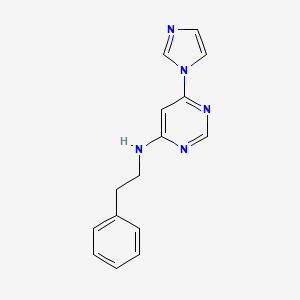
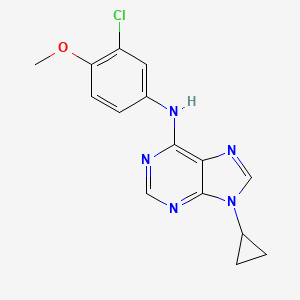
![2-cyclopropyl-4-ethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443476.png)
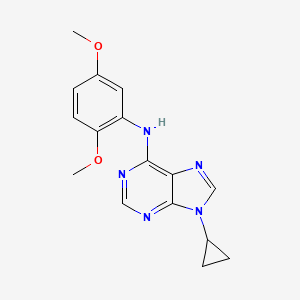
![2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B6443501.png)

![N-[(2,4-dimethoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443519.png)
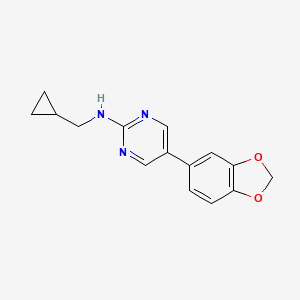
![1-(3-{2-[(cyclopropylmethyl)amino]pyrimidin-5-yl}phenyl)ethan-1-one](/img/structure/B6443526.png)
![N-[(4-chlorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443529.png)

![N-[2-(2-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443539.png)